Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that features a lithium ion coordinated to a thiazole ring substituted with bromine and trifluoromethyl groups
Mechanism of Action
Mode of Action
It is known that many similar compounds participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate may interact with its targets in a similar manner.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acyl compound.
Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. The bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the trifluoromethylation can be carried out using trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Lithium Coordination: The final step involves the coordination of the lithium ion to the carboxylate group of the thiazole ring. This can be achieved by reacting the thiazole derivative with a lithium salt, such as lithium hydroxide or lithium carbonate, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and trifluoromethyl groups can participate in further substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, N-bromosuccinimide (NBS), and trifluoromethyl iodide are commonly used.
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, depending on the specific reaction conditions.
Scientific Research Applications
Lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Pharmaceuticals: The compound can be used as a building block for the synthesis of biologically active molecules, particularly those with anti-inflammatory or antimicrobial properties.
Materials Science: The unique electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and conductive polymers.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
2-Bromo-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a thiazole ring.
Uniqueness
Thiazole Ring: The presence of the thiazole ring imparts unique electronic properties and reactivity compared to pyridine and benzene derivatives.
Lithium Coordination:
Properties
IUPAC Name |
lithium;2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NO2S.Li/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;/h(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCVEDKEZDBGO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF3LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-33-9 |
Source
|
Record name | lithium(1+) ion 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.